molecular formula C6H8N2O B137587 1-(Prop-2-yn-1-yl)imidazolidin-2-one CAS No. 131423-07-9

1-(Prop-2-yn-1-yl)imidazolidin-2-one

Cat. No.: B137587
CAS No.: 131423-07-9
M. Wt: 124.14 g/mol
InChI Key: CJTPKXKFJLIBBK-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)imidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring substituted with a propynyl group at the nitrogen atom

Mechanism of Action

Target of Action

1-(Prop-2-yn-1-yl)imidazolidin-2-one is a derivative of imidazole . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound can be expected to be diverse and dependent on the specific biological activity being expressed.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives act as inhibitors of certain enzymes, while others may interact with cell receptors or DNA .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers .

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse and dependent on the specific biological activity being expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions . Another method includes the cyclization of acyclic precursors, such as the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield imidazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxazolidinones.

    Reduction: Formation of imidazolidines.

    Substitution: Formation of various substituted imidazolidinones.

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-yn-1-yl)imidazolidin-2-one is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-prop-2-ynylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-4-8-5-3-7-6(8)9/h1H,3-5H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTPKXKFJLIBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131423-07-9
Record name 1-(prop-2-yn-1-yl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Chloroethyl isocyanate (12.2 g, 0.11 mol) was added at 0° C. to a stirred solution of propargylamine (6.6 g, 0.12 mol) in THF (200 mL). The solution was allowed to warm to room temperature and sodium hydride (5.5 g of 50% in oil, washed with ether to remove the oil) was added. The reaction was quenched with acetic acid (6.0 mL), the THF was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The ethyl acetate was evaporated and the residual solid was crystallized from ethyl acetate; Skellysolve B to give 11.1 g of 1-(2-propynyl)-2-imidazolidinone, m.p. 110°-115° C.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

To a suspension of ethylene urea (592 mg, 6.88 mmol) in tetrahydrofuran (15 mL) was added dropwise butyl lithium/hexane solution (2.7 mL, 13.6 mmol) at 0° C. under nitrogen. Thereto was added 3-bromopropyne (410 mg, 6.88 mmol), and the mixture was stirred at 60° C. for 3 hours. Thereto was added 5% aqueous potassium bisulfate solution, and the mixture was extracted with ethyl acetate, dried over magnesium sulfate, and filtered. The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography (ethyl acetate/hexane 1/1) to give the titled compound (202 mg, 24%).
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
butyl lithium hexane
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
410 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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